Ethyl (R)-Nipecotate L-Tartrate

Description

The Imperative of Enantiomeric Purity in Modern Organic Chemistry and Materials Science

Enantiomeric purity, a measure of the excess of one enantiomer over the other in a mixture, is a critical parameter in modern organic chemistry and materials science. youtube.commasterorganicchemistry.com In the pharmaceutical industry, the production of single-enantiomer drugs is often a regulatory requirement due to the potential for differential pharmacological and toxicological profiles between enantiomers. nih.gov The tragic case of thalidomide, where one enantiomer was an effective sedative while the other caused severe birth defects, serves as a stark reminder of the importance of enantiomeric purity in drug development. nih.gov

The significance of enantiomeric purity extends beyond medicine into materials science. The chirality of molecules can influence the macroscopic properties of materials, such as their optical and electronic characteristics. For instance, chiral liquid crystals are utilized in display technologies, and the enantiomeric purity of the constituent molecules can affect the performance of these devices. The development of methods to obtain enantiomerically pure compounds is, therefore, a major focus of contemporary chemical research. libretexts.org

Pyrrolidine (B122466) and Piperidine (B6355638) Scaffolds as Ubiquitous Chiral Building Blocks in Complex Molecule Synthesis

Pyrrolidine and piperidine are five- and six-membered nitrogen-containing heterocyclic rings, respectively. These structural motifs are prevalent in a vast array of natural products and synthetic compounds with significant biological activity. rsc.orgaragen.combris.ac.uk Their saturated and non-planar nature allows for a three-dimensional exploration of chemical space, which is advantageous in the design of new drugs. nih.gov

When these scaffolds incorporate stereocenters, they become valuable chiral building blocks for the synthesis of more complex molecules. nih.gov The defined stereochemistry of these building blocks can be transferred to the target molecule, enabling the synthesis of a specific enantiomer. The development of synthetic methodologies to access enantiomerically pure pyrrolidine and piperidine derivatives is an active area of research, with techniques such as asymmetric catalysis and the use of chiral auxiliaries playing a crucial role. acs.org

L-Tartaric Acid and Its Derivatives as Foundational Chiral Auxiliary Agents in Stereoselective Processes

L-Tartaric acid is a naturally occurring chiral molecule that is readily available and relatively inexpensive. It and its derivatives have a long history of use in organic synthesis as chiral resolving agents and chiral auxiliaries. nih.govtcichemicals.com A chiral auxiliary is a chiral molecule that is temporarily incorporated into a non-chiral substrate to direct a subsequent chemical reaction to proceed with a high degree of stereoselectivity. thieme-connect.com After the desired stereochemistry has been established, the auxiliary can be removed and often recovered for reuse.

L-tartaric acid derivatives, such as diethyl tartrate, have been instrumental in the development of highly enantioselective reactions, including epoxidations, cyclopropanations, and aldol (B89426) additions. thieme-connect.comiaea.orgorgsyn.org The ability of these auxiliaries to form well-defined transition states with metal catalysts allows for precise control over the stereochemical outcome of a reaction. This has made L-tartaric acid and its derivatives indispensable tools for the synthesis of enantiomerically pure compounds. nih.govresearchgate.net

Ethyl (R)-Nipecotate L-Tartrate: A Closer Look

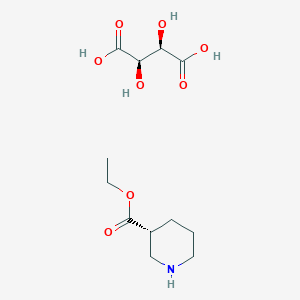

This compound is a chiral compound that serves as a valuable intermediate in organic synthesis. pharmaffiliates.com It is the L-tartrate salt of the R-enantiomer of ethyl nipecotate.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H21NO8 | chembk.comthermofisher.comchemspider.com |

| Molecular Weight | 307.3 g/mol | chembk.comivychem.comalfa-chemistry.com |

| Melting Point | 157-159 °C | chembk.comivychem.comechemi.com |

| Appearance | Colorless crystal or crystalline powder | chembk.com |

| Solubility | Soluble in water | chembk.com |

| Specific Rotation | [α]20/D +10° (c=5 in H2O) | ivychem.com |

| CAS Number | 167392-57-6 | chembk.comechemi.comclearsynth.com |

The synthesis of this compound typically involves the resolution of racemic ethyl nipecotate using L-tartaric acid as a chiral resolving agent. This process takes advantage of the different solubilities of the diastereomeric salts formed between the two enantiomers of ethyl nipecotate and L-tartaric acid. The (R)-ethyl nipecotate L-tartrate salt, being less soluble, crystallizes out from the solution, allowing for its separation from the (S)-enantiomer.

Properties

IUPAC Name |

2,3-dihydroxybutanedioic acid;ethyl piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.C4H6O6/c1-2-11-8(10)7-4-3-5-9-6-7;5-1(3(7)8)2(6)4(9)10/h7,9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPGQKZOPPDLNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167392-57-6, 83602-38-4 | |

| Record name | Ethyl (R)-Nipecotate L-Tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl (S)-Nipecotate D-Tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Enantiomerically Pure Ethyl R Nipecotate L Tartrate

Diastereomeric Salt Resolution of Racemic Ethyl Nipecotate

The fundamental principle behind this resolution strategy is the reaction of a racemic mixture of ethyl nipecotate, containing both (R)- and (S)-enantiomers, with an enantiomerically pure chiral resolving agent. This reaction results in the formation of a pair of diastereomeric salts: [(R)-ethyl nipecotate · (chiral agent)] and [(S)-ethyl nipecotate · (chiral agent)]. Due to their different three-dimensional structures, these diastereomers exhibit distinct physical properties, most notably solubility, which can be exploited for their separation via fractional crystallization.

Exploration of Chiral Resolving Agents

The choice of the chiral resolving agent is paramount to the success of the resolution process. An ideal resolving agent should be readily available in high enantiomeric purity, inexpensive, and form diastereomeric salts with a significant difference in solubility to facilitate efficient separation.

L-Tartaric acid, a naturally occurring and readily available chiral dicarboxylic acid, is a widely used resolving agent for racemic bases like ethyl nipecotate. Its stereoisomeric derivatives, such as Dibenzoyl-L-Tartaric Acid, have also proven to be highly effective, often providing enhanced selectivity in the resolution process.

The resolution of racemic ethyl nipecotate has been successfully achieved through the formation of diastereomeric salts with both (-)-D- and (+)-L-tartaric acid nih.gov. For the specific isolation of Ethyl (R)-Nipecotate, L-tartaric acid is the resolving agent of choice. The interaction between the basic nitrogen of the ethyl nipecotate and the acidic carboxyl groups of L-tartaric acid leads to the formation of the diastereomeric salts.

| Chiral Resolving Agent | Target Enantiomer | Reported Enantiomeric Excess (ee) | Reported Yield | Reference Compound |

|---|---|---|---|---|

| L-Tartaric Acid | (R)-Ethyl Nipecotate | Data not specified in available literature | Data not specified in available literature | Ethyl Nipecotate |

| Dibenzoyl-L-Tartaric Acid | (R)-Praziquantel Amine | Up to 97% | Up to 33% (after recrystallization) | Praziquantel (B144689) Amine (as a comparative example) |

The formation of the diastereomeric salt is an acid-base reaction between the amine functionality of ethyl nipecotate and the carboxylic acid groups of L-tartaric acid. The resulting salt is stabilized by ionic interactions. The chiral recognition and the difference in the crystal lattice energies of the two diastereomers are governed by a complex interplay of intermolecular forces, including hydrogen bonding, van der Waals forces, and steric interactions.

The three-dimensional arrangement of the chiral centers in both the amine and the resolving agent dictates the packing of the molecules in the crystal lattice. The less soluble diastereomer is the one that can form a more stable and compact crystal structure, leading to its preferential precipitation from the solution. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide insights into the intermolecular interactions in the diastereomeric salt. For Ethyl (R)-Nipecotate L-Tartrate, characteristic peaks in the 13C NMR, IR, and Raman spectra have been documented, which can be used to characterize the salt and study its formation nih.gov. X-ray crystallography provides the most definitive evidence of the three-dimensional structure of the diastereomeric salt, revealing the precise molecular interactions that lead to chiral discrimination nih.gov.

Optimization of Resolution Conditions

To achieve a high yield and enantiomeric purity of the desired this compound, it is crucial to optimize the conditions of the resolution process. Key parameters include the choice of solvent, temperature control, and the cooling profile during crystallization.

The choice of solvent is a critical factor in diastereomeric salt resolution as it directly influences the solubility of the diastereomeric salts. An ideal solvent should exhibit a significant difference in solubility for the two diastereomers, allowing for the selective precipitation of the less soluble salt while keeping the more soluble one in solution.

The polarity of the solvent plays a significant role in the resolution process. Solvents of varying polarities can affect the stability of the diastereomeric salts in solution and influence the kinetics and thermodynamics of crystallization. A systematic screening of different solvents and solvent mixtures is often necessary to identify the optimal system for a particular resolution. For the resolution of amine compounds with tartaric acid, a range of solvents from polar protic (e.g., alcohols) to aprotic (e.g., ketones, esters) are typically evaluated. The optimal solvent system is one that provides a good balance between the solubility of the racemic mixture at a higher temperature and the selective precipitation of the desired diastereomer upon cooling.

| Solvent System | Effect on Enantioselectivity | General Observations |

|---|---|---|

| Alcohols (e.g., Methanol, Ethanol) | Can be effective due to their ability to form hydrogen bonds, potentially enhancing the solubility difference between diastereomers. | Often used in resolutions of amines with tartaric acid. |

| Ketones (e.g., Acetone) | Can provide a different selectivity profile compared to alcohols. | The polarity can be tuned by mixing with other solvents. |

| Esters (e.g., Ethyl Acetate) | Generally less polar than alcohols and ketones, which can be advantageous for certain resolutions. | Solubility of the salts might be lower, potentially leading to higher yields. |

| Mixed Solvent Systems | Allows for fine-tuning of the solvent properties (e.g., polarity, solvating power) to maximize the separation efficiency. | A common strategy to optimize resolutions. |

Temperature control is a crucial parameter in the crystallization process. The solubility of the diastereomeric salts is temperature-dependent, and this relationship is exploited to induce crystallization. Typically, the racemic compound and the resolving agent are dissolved in the chosen solvent at an elevated temperature to form a supersaturated solution. Subsequent cooling then leads to the precipitation of the less soluble diastereomer.

The cooling profile, which is the rate at which the temperature is decreased, can significantly impact the purity and crystal size of the product. A slow and controlled cooling rate generally favors the growth of larger, more uniform crystals with higher purity. Rapid cooling can lead to the co-precipitation of the more soluble diastereomer, thus reducing the enantiomeric excess of the final product.

Optimized cooling profiles can be linear, non-linear, or involve multiple steps with varying cooling rates. The ideal profile aims to maintain a state of controlled supersaturation throughout the crystallization process, promoting crystal growth over nucleation. This minimizes the entrapment of impurities and the undesired diastereomer in the crystal lattice. The development of an optimal temperature profile often involves studying the solubility curves of the diastereomeric salts and may be guided by in-situ monitoring techniques to track the concentration of the solutes during crystallization.

Advanced Strategies for Improved Resolution Efficiency

Resolution of racemic ethyl nipecotate is a common approach to obtain the desired (R)-enantiomer. This involves separating the enantiomers, often after converting them into diastereomers with a chiral resolving agent. Advanced strategies focus on enhancing the efficiency and yield of this separation.

Fractional crystallization is a widely employed technique for the separation of diastereomeric salts based on their differential solubility. In the context of ethyl (R)-nipecotate, L-tartaric acid is a commonly used resolving agent, forming diastereomeric salts with the racemic ethyl nipecotate. The salt of the (R)-nipecotate with L-tartaric acid will have a different solubility compared to the salt of the (S)-nipecotate with L-tartaric acid, allowing for their separation.

A single crystallization step, however, may not be sufficient to achieve high enantiomeric excess (ee). To enhance the purity of the desired diastereomer, multi-step fractional crystallization, also known as iterative crystallization, is employed. This process involves the following steps:

Initial Crystallization: The racemic ethyl nipecotate is reacted with L-tartaric acid in a suitable solvent. The solution is then cooled or concentrated to induce crystallization. The solid that precipitates will be enriched in the less soluble diastereomer, in this case, the this compound salt.

Enrichment of the Solid Phase: The collected crystals are redissolved in a fresh batch of solvent and recrystallized. Each subsequent crystallization step further enriches the solid phase with the desired diastereomer, leading to a higher diastereomeric excess (de) and consequently a higher enantiomeric excess of the final product.

The efficiency of fractional crystallization is influenced by several factors, including the choice of solvent, the rate of cooling, and the temperature at which crystallization occurs. A systematic study of the ternary phase diagram of the two diastereomeric salts and the solvent is crucial for designing an effective resolution process. rsc.org While specific multi-step crystallization data for this compound is not extensively published in publicly available literature, the principles of this technique are well-established in the pharmaceutical industry for the resolution of chiral compounds. hkust.edu.hk The process is often guided by trial-and-error initially, but a more systematic approach involving the construction of phase diagrams can lead to a more robust and predictable resolution. hkust.edu.hk

Table 1: Factors Influencing Multi-Step Fractional Crystallization Efficiency

| Factor | Description | Impact on Resolution |

| Solvent System | The choice of solvent or solvent mixture affects the solubility of the diastereomeric salts. | A solvent system that maximizes the solubility difference between the diastereomers will lead to better separation. |

| Temperature Profile | The rate of cooling and the final crystallization temperature influence crystal growth and purity. | Slower cooling rates can lead to larger, purer crystals, while rapid cooling may trap impurities. |

| Supersaturation | The degree of supersaturation affects the nucleation and growth of crystals. | Controlled supersaturation is key to achieving a balance between yield and purity. |

| Seeding | Introducing seed crystals of the desired diastereomer can promote its crystallization. | Seeding can control the crystal form and improve the consistency of the resolution process. |

Enzymatic resolution offers a highly selective and environmentally benign alternative to classical chemical resolution. This method utilizes enzymes, typically lipases or proteases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For nipecotate esters, enzymatic kinetic resolution has been demonstrated to be an effective strategy.

A notable example is the two-step resolution of racemic ethyl nipecotate. In the first step, an enzymatic hydrolysis is performed. Lipases are screened for their ability to enantioselectively hydrolyze one of the enantiomers. For instance, Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B, has been shown to preferentially hydrolyze (R)-ethyl nipecotate. This leaves the reaction mixture enriched with (S)-ethyl nipecotate. The unreacted, enantiomerically enriched (S)-ethyl nipecotate can then be separated from the hydrolyzed (R)-nipecotic acid.

The efficiency of the enzymatic resolution is dependent on various parameters, including the choice of enzyme, solvent, pH, and temperature. A systematic optimization of these parameters is crucial for achieving high enantiomeric excess of both the product and the unreacted substrate.

Table 2: Screening of Lipases for the Enantioselective Hydrolysis of Racemic Ethyl Nipecotate

| Lipase | Conversion (%) | Enantiomeric Excess of Substrate (ees, %) | Enantiomeric Excess of Product (eep, %) |

| Novozym 435 | 49.8 | 68.9 (S) | 69.5 (R) |

| Lipase from Candida rugosa | - | - | - |

| Lipase from Pseudomonas cepacia | - | - | - |

| Lipase from porcine pancreas | - | - | - |

| Lipase from Aspergillus niger | - | - | - |

| Lipase from Rhizomucor miehei | - | - | - |

Data for lipases other than Novozym 435 were part of the screening but specific values were not provided in the source material.

Following the initial enzymatic resolution, the enantiomerically enriched ethyl nipecotate can be further purified by a subsequent crystallization step with a chiral resolving agent, such as L-tartaric acid, to achieve high optical purity. This combination of enzymatic resolution and classical crystallization provides a powerful strategy for obtaining enantiomerically pure ethyl (R)-nipecotate.

Asymmetric Synthesis Approaches to (R)-Nipecotate Esters

Asymmetric synthesis aims to create the desired chiral molecule directly from achiral or prochiral starting materials, avoiding the need for resolution of a racemic mixture. This approach is often more atom-economical and can provide higher yields of the desired enantiomer.

The development of catalytic enantioselective methods for the synthesis of the piperidine (B6355638) ring, the core structure of nipecotic acid, is an active area of research. One promising strategy involves the asymmetric hydrogenation of prochiral dehydronipecotate esters. This reaction utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to deliver hydrogen to one face of the double bond, thereby establishing the desired stereocenter. Chiral rhodium and ruthenium complexes with phosphine (B1218219) ligands have been successfully employed for the asymmetric hydrogenation of various unsaturated substrates. researchgate.net

Another approach is the catalytic enantioselective synthesis of 3-substituted piperidines from dihydropyridines. snnu.edu.cnacs.orgorganic-chemistry.orgacs.org For example, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine (B1217469) derivative can provide enantioenriched 3-aryl-tetrahydropyridines. snnu.edu.cnacs.orgorganic-chemistry.orgacs.org These intermediates can then be further elaborated to afford the desired (R)-nipecotate ester. The key to this transformation is the use of a chiral phosphine ligand that controls the stereochemical outcome of the carbon-carbon bond formation.

Table 3: Example of a Catalytic Enantioselective Reaction for Piperidine Synthesis

| Reaction Type | Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

| Rh-catalyzed Asymmetric Reductive Heck | [Rh(cod)OH]2 / (S)-Segphos | Phenyl pyridine-1(2H)-carboxylate and Arylboronic acid | 3-Aryl-tetrahydropyridine | High |

While these methods demonstrate the potential for the asymmetric synthesis of the nipecotate core, the direct catalytic enantioselective synthesis of ethyl (R)-nipecotate remains a challenging endeavor.

An alternative to building the chiral center during the formation of the piperidine ring is to introduce the desired functionality in a stereocontrolled manner onto a pre-existing chiral scaffold. This can be achieved through the use of chiral auxiliaries or by the stereoselective functionalization of a chiral building block.

Chiral Auxiliary-Mediated Synthesis:

A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of ethyl (R)-nipecotate, a chiral auxiliary could be attached to a suitable precursor, followed by a reaction to introduce the carboxylic ester group at the 3-position of the piperidine ring. For example, pseudoephedrine has been used as a versatile chiral auxiliary for the asymmetric alkylation of amides. harvard.edunih.gov A similar strategy could be envisioned where a piperidine-based amide of pseudoephedrine is stereoselectively functionalized at the 3-position.

The general steps for a chiral auxiliary-mediated synthesis are:

Attachment of the chiral auxiliary to a suitable precursor molecule.

Diastereoselective reaction to introduce the desired functionality.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

Stereoselective Synthesis from Chiral Building Blocks:

This strategy involves starting with a readily available enantiomerically pure molecule and converting it into the desired product through a series of stereospecific reactions. For example, a chiral amino acid or a sugar derivative could serve as the starting material for the synthesis of ethyl (R)-nipecotate. This approach relies on the transfer of chirality from the starting material to the final product and requires careful planning of the synthetic route to ensure that the stereochemistry is maintained throughout the process.

Process Development and Scale-Up Considerations

The transition from a laboratory-scale synthesis to a large-scale industrial process presents a unique set of challenges. For the synthesis of a high-value pharmaceutical intermediate like this compound, process development and scale-up must address issues of safety, cost-effectiveness, and product quality.

For Diastereomeric Salt Resolution:

Crystallization Control: On a large scale, controlling the crystallization process is critical. Factors such as mixing, heat transfer, and the presence of impurities can significantly impact the crystal size distribution, purity, and yield. The use of in-situ monitoring tools can help in understanding and controlling the crystallization process. rsc.org

Solvent Selection and Recovery: The choice of solvent is crucial not only for the resolution efficiency but also for safety, environmental impact, and cost. Efficient solvent recovery and recycling systems are essential for a sustainable and economical process.

Solid Handling: The handling of large quantities of solids, including filtration, washing, and drying, needs to be efficient and reproducible. The physical properties of the crystals, such as their shape and size, can affect these operations.

For Enzymatic Resolution:

Reaction Kinetics and Reactor Design: Understanding the kinetics of the enzymatic reaction is essential for designing an efficient reactor system. mdpi.com For large-scale production, continuous flow reactors may offer advantages over batch reactors in terms of productivity and process control.

Product and Byproduct Separation: The separation of the desired product from the unreacted substrate and any byproducts of the enzymatic reaction needs to be efficient and scalable. Techniques such as extraction and distillation are commonly employed.

For Asymmetric Synthesis:

Catalyst Cost and Recovery: Chiral catalysts, particularly those based on precious metals like rhodium, can be expensive. Efficient recovery and recycling of the catalyst are critical for the economic viability of the process.

Reaction Conditions: Asymmetric syntheses often require stringent reaction conditions, such as low temperatures and inert atmospheres, which can be challenging and costly to maintain on a large scale.

Purification: The purification of the final product to remove any residual catalyst and byproducts is a critical step in ensuring the quality and safety of the pharmaceutical intermediate.

Evaluation of Green Chemistry Principles in Synthetic Routes

The synthesis of single-enantiomer compounds through chiral resolution inherently presents challenges from a green chemistry perspective, as the theoretical maximum yield is 50% for the desired enantiomer without an effective racemization and recycling process for the unwanted enantiomer. However, the application of green chemistry principles can significantly mitigate the environmental impact of producing this compound.

Solvent Selection: The choice of solvent is paramount in diastereomeric salt crystallization. An ideal solvent should not only facilitate high resolution efficiency and yield but also possess a favorable environmental, health, and safety (EHS) profile. Alcohols, such as ethanol, often mixed with water, are commonly used. The evaluation of solvents extends to their recyclability and energy consumption during recovery.

Green Metrics: To quantify the environmental performance of a synthetic route, several metrics have been developed. nih.gov While specific data for this compound synthesis is not always publicly available, the principles of these metrics are applied during process development.

E-Factor (Environmental Factor): This metric measures the total mass of waste generated per unit mass of product. In a resolution process, the unwanted enantiomer is a significant contributor to the E-Factor unless it is recycled.

Reaction Mass Efficiency (RME): RME provides a more comprehensive measure by including reaction yield, atom economy, and stoichiometry. nih.gov For this resolution, optimizing the stoichiometry of the resolving agent and maximizing the crystallization yield are key to improving RME.

Some related processes have been described under "environmentally friendly Schotten-Baumann conditions," suggesting a move towards greener reaction protocols in the broader synthesis scheme involving nipecotate derivatives. researchgate.net The use of L-tartaric acid, a bio-based and biodegradable resolving agent, is also an inherently green aspect of this synthesis.

Table 1: Illustrative Green Chemistry Evaluation of Solvents for Chiral Resolution This table provides a representative evaluation of potential solvents based on established green chemistry principles.

| Solvent | Green Classification | Key Considerations |

| Water | Recommended | Low toxicity, non-flammable; may require high energy input for removal. |

| Ethanol | Recommended | Bio-based, low toxicity; good solvent for both reactants, allows for crystallization upon cooling or anti-solvent addition. |

| Methanol | Problematic | Toxic and volatile; poses significant health and safety risks. |

| Acetone | Usable | Effective for crystallization but is volatile and flammable; better than halogenated solvents. |

| Dichloromethane | Undesirable | High environmental persistence, suspected carcinogen; should be avoided. |

Industrial Feasibility and Throughput Optimization for Chiral Resolution

The classical resolution of racemic ethyl nipecotate with L-tartaric acid is a well-established and industrially feasible method for producing the enantiomerically pure salt. The process relies on the differential solubility of the two diastereomeric salts formed: (R)-nipecotate L-tartrate and (S)-nipecotate L-tartrate. The less soluble salt preferentially crystallizes from the solution, allowing for its separation by filtration.

Throughput Optimization: The primary goal in an industrial setting is to maximize throughput, which involves optimizing yield, purity, and cycle time. For the crystallization of this compound, several parameters are critical:

Solvent System: A mixture of a solvent (e.g., ethanol) and an anti-solvent (e.g., water) is often used to fine-tune the solubility and achieve optimal supersaturation for selective crystallization.

Temperature Profile: Controlled cooling is crucial. A slow cooling rate generally favors the formation of larger, purer crystals, while rapid cooling can lead to the entrapment of impurities and the co-precipitation of the more soluble diastereomer.

Stoichiometry: The molar ratio of the resolving agent (L-tartaric acid) to the racemic substrate is a key variable. While a 1:1 ratio might be expected for the salt, using a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric excess of the crystallized product.

Seeding: Introducing seed crystals of pure this compound can control the crystallization process, leading to a more consistent product in terms of crystal size and purity, and can shorten the induction time.

Table 2: Representative Parameters for Optimization of Diastereomeric Crystallization This table illustrates typical parameters and their impact on the outcome of a chiral resolution process. The values are representative and not specific to this exact process.

| Parameter | Range/Condition | Effect on Yield | Effect on Purity (Enantiomeric Excess) |

| Temperature | 0 - 50 °C | Higher yield at lower temperatures. | Slower cooling profiles generally improve purity. |

| Solvent:Anti-solvent Ratio | 1:1 to 5:1 | Increasing anti-solvent typically increases yield. | An optimal ratio exists to prevent co-precipitation of the other diastereomer. |

| Resolving Agent Stoichiometry | 0.5 - 1.0 eq. | Yield is dependent on the amount of resolving agent used. | Can be optimized to maximize the purity of the precipitate. |

| Stirring Rate | 50 - 200 RPM | Affects crystal size distribution and can prevent agglomeration. | Moderate stirring can improve purity by preventing impurity inclusion. |

Advanced Analytical Techniques for Chiral Purity Assessment and Stereochemical Assignment

Chromatographic Methods for Enantiomeric Excess Determination

Chromatographic techniques are indispensable for separating enantiomers and quantifying the enantiomeric excess (ee) of a chiral substance. nih.gov This is achieved by exploiting the differential interactions between the enantiomers and a chiral environment, typically a chiral stationary phase (CSP). researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers in the pharmaceutical industry. nih.gov The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. researchgate.netnih.gov For a compound like Ethyl (R)-Nipecotate, which is a salt, the analysis would typically be performed on the free base, Ethyl (R)-Nipecotate, after liberating it from the tartrate salt.

The enantiomeric excess is a measure of the purity of a chiral substance. heraldopenaccess.us In chiral HPLC, the ee is determined by comparing the peak areas of the two enantiomers in the chromatogram. The development of a robust chiral HPLC method is crucial for quality control, ensuring that the desired enantiomer is present in the correct proportion. nih.gov Polysaccharide-based CSPs are among the most widely used selectors due to their broad enantioselectivity. nih.gov

Below is a representative table outlining a hypothetical chiral HPLC method for the analysis of ethyl nipecotate enantiomers.

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

| Retention Time (R-enantiomer) | ~ 8.5 min |

| Retention Time (S-enantiomer) | ~ 10.2 min |

| Resolution (Rs) | > 2.0 |

Gas Chromatography (GC) is another powerful technique for chiral separations, particularly for volatile and thermally stable compounds. hplc.sk While Ethyl (R)-Nipecotate itself may not be sufficiently volatile for direct GC analysis, it can be derivatized to increase its volatility. The fundamental principle involves the use of a capillary column coated with a chiral stationary phase (CSP). nih.gov

The separation mechanism in chiral GC is based on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. azom.com These complexes have different thermodynamic stabilities, resulting in different retention times. azom.com Cyclodextrin derivatives are among the most common and versatile CSPs used in GC. gcms.czresearchgate.net

The development of thermally stable CSPs, such as Chirasil-Val, was a significant breakthrough, allowing for the separation of a wider range of compounds, including amino acid derivatives. hplc.skresearchgate.net For the analysis of ethyl nipecotate, the enantiomers would be separated on a chiral column, and the enantiomeric ratio would be determined by integrating the corresponding peak areas in the gas chromatogram. libretexts.org

| CSP Type | Chiral Selector | Typical Applications |

|---|---|---|

| Amino Acid Derivatives | L-valine-tert-butylamide polysiloxane (Chirasil-Val) | Amino acids, amines, alcohols |

| Cyclodextrin Derivatives | Permethylated β-cyclodextrin | Alcohols, ketones, esters, terpenes |

| Metal Complexes | Nickel(II)-bis[3-(heptafluorobutanoyl)-(1R)-camphorate] | Ketones, ethers, epoxides |

Spectroscopic Characterization for Stereochemical Elucidation

Spectroscopic methods provide detailed information about molecular structure, connectivity, and conformation, which are essential for confirming the stereochemistry of Ethyl (R)-Nipecotate L-Tartrate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. In the case of this compound, the presence of two chiral components—(R)-ethyl nipecotate and L-tartaric acid—creates a diastereomeric salt. The protons and carbons in the (R)-nipecotate cation are in a chiral environment created by the L-tartrate anion. If an enantiomeric impurity, (S)-ethyl nipecotate, is present, it will form a different diastereomeric salt, (S)-Ethyl Nipecotate L-Tartrate.

These two diastereomers are chemically distinct and, in principle, will have different NMR spectra. This allows for the determination of the diastereomeric ratio by integrating the signals corresponding to each diastereomer. rsc.orgresearchgate.net This ratio directly reflects the enantiomeric purity of the ethyl nipecotate.

Furthermore, NMR spectroscopy is invaluable for conformational analysis. rsc.org For the piperidine (B6355638) ring in ethyl nipecotate, ¹H NMR coupling constants can help establish its preferred chair conformation and whether the C3-carboxyethyl group is in an equatorial or axial position. researchgate.net Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, further defining the compound's three-dimensional structure and conformation in solution. mdpi.com

| Proton | Chemical Shift δ (ppm) for (R)-Nipecotate Diastereomer | Chemical Shift δ (ppm) for (S)-Nipecotate Diastereomer | Integration Ratio (Example: 98% ee) |

|---|---|---|---|

| Piperidine H3 | ~2.85 | ~2.82 | 99 : 1 |

| Ethyl -CH₂- | ~4.12 | ~4.10 | 99 : 1 |

| Tartrate -CH- | 4.35 | 4.35 | 100 |

Infrared (IR) spectroscopy is particularly sensitive to the functional groups and intermolecular forces within a molecule, such as hydrogen bonding. frontiersin.org In the solid state, this compound exists as a crystalline salt with an extensive network of hydrogen bonds. These bonds form between the protonated secondary amine (N⁺-H) of the piperidine ring, the hydroxyl (-OH) groups, and the carboxyl (-COOH) groups of the L-tartaric acid.

The presence and strength of these hydrogen bonds significantly affect the vibrational frequencies of the involved groups. rsc.org Typically, O-H and N-H stretching vibrations involved in hydrogen bonding appear as broad bands shifted to lower wavenumbers (cm⁻¹) in the IR spectrum compared to their non-hydrogen-bonded counterparts. rsc.org Analysis of the IR spectrum can thus confirm the salt formation and provide insight into the intricate hydrogen-bonding network that stabilizes the crystal lattice. frontiersin.org Spectral data for this compound is available in public databases. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comment |

|---|---|---|---|

| O-H (from Tartrate -COOH, -OH) | Stretching | 3500 - 2500 (broad) | Broadening indicates strong hydrogen bonding. |

| N⁺-H (from Piperidinium) | Stretching | 3200 - 2700 (broad) | Involved in hydrogen bonding with tartrate anions. |

| C=O (from Ethyl Ester) | Stretching | ~1735 | Typical ester carbonyl frequency. |

| C=O (from Tartrate -COOH) | Stretching | ~1710 | May be shifted due to hydrogen bonding. |

| COO⁻ (from Tartrate Carboxylate) | Asymmetric Stretching | ~1600 | Indicates deprotonation of one carboxylic acid group. |

Circular Dichroism (CD) spectroscopy is a form of chiroptical spectroscopy that provides information about the absolute configuration of chiral molecules. mdpi.com It measures the difference in absorption of left- and right-handed circularly polarized light by a chiral sample. nih.gov A non-racemic sample of a chiral molecule will produce a characteristic CD spectrum with positive or negative peaks, known as Cotton effects.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Interpretation |

|---|---|---|

| 210 | +15,000 | Positive Cotton effect associated with n→π* transition of the ester chromophore. |

| 235 | -8,000 | Negative Cotton effect associated with transitions in the tartaric acid moiety. |

X-Ray Crystallography of Diastereomeric Salts

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline solids at an atomic level. For chiral compounds, particularly diastereomeric salts like this compound, this technique is indispensable for unambiguously assigning the absolute configuration of stereocenters. While specific crystallographic data for this compound is not widely available in published literature, the principles of its analysis are well-established.

Confirmation of Absolute Configuration and Crystal Packing Analysis

The primary application of X-ray crystallography in this context is the unequivocal confirmation of the absolute configuration of the ethyl nipecotate moiety as (R) and the tartaric acid as (L). By analyzing the diffraction pattern of a single crystal, the precise spatial arrangement of each atom in the crystal lattice can be determined. This allows for the assignment of the (R) configuration at the C3 position of the piperidine ring of ethyl nipecotate and the (2R, 3R) configuration of the L-tartrate counterion.

The analysis also reveals the crystal packing, which describes how the individual salt units are arranged in the crystal lattice. This includes the determination of the crystal system, space group, and unit cell dimensions. A hypothetical data table illustrating the kind of information obtained from such an analysis is presented below.

Table 1: Illustrative Crystallographic Data for this compound (Note: This data is hypothetical and for illustrative purposes only, as specific published crystallographic data for this compound is not readily available.)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1575.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.295 |

Insights into Supramolecular Interactions Governing Chiral Recognition

The formation of a stable diastereomeric salt is a direct result of specific molecular recognition between the chiral cation and the chiral anion. X-ray crystallography provides profound insights into the supramolecular interactions that govern this chiral recognition. rsc.org In the case of this compound, these interactions would primarily consist of hydrogen bonds and ionic interactions.

The L-tartrate anion, with its multiple hydroxyl and carboxyl groups, acts as a potent hydrogen bond donor and acceptor. The ethyl (R)-nipecotate cation, with its protonated piperidine nitrogen and ester carbonyl group, also participates in hydrogen bonding. The analysis would detail the network of these hydrogen bonds, specifying bond lengths and angles, which collectively create a stable, three-dimensional supramolecular architecture. This intricate network is what allows the L-tartrate to selectively crystallize with the (R)-enantiomer of ethyl nipecotate.

Table 2: Hypothetical Supramolecular Interactions in this compound Crystal Lattice (Note: This data is hypothetical and for illustrative purposes only.)

| Donor (D) | Acceptor (A) | D-H···A Distance (Å) |

|---|---|---|

| N-H (Piperidine) | O (Carboxylate) | 2.75 |

| O-H (Tartrate) | O=C (Ester) | 2.85 |

| O-H (Tartrate) | O (Carboxylate) | 2.65 |

Thermal Analysis for Diastereomeric Purity Assessment (e.g., Differential Scanning Calorimetry (DSC))

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for assessing the purity of diastereomeric salts. rsc.org The principle lies in the fact that a pure diastereomeric salt will exhibit a single, sharp melting endotherm at a specific temperature.

If the this compound salt is contaminated with its diastereomer, Ethyl (S)-Nipecotate L-Tartrate, the DSC thermogram will typically show a lower melting point and a broader melting range. In many cases, a eutectic mixture may form, which would be visible as a separate thermal event at a temperature lower than the melting point of the pure diastereomer. By analyzing the shape and position of the melting endotherm, the diastereomeric purity of the sample can be effectively assessed. A sharp melting peak close to the literature value for the pure compound is indicative of high diastereomeric purity.

Table 3: Illustrative Thermal Analysis Data for this compound (Note: This data is hypothetical and for illustrative purposes only.)

| Sample | Onset of Melting (°C) | Peak Melting Point (°C) | Enthalpy of Fusion (J/g) |

|---|---|---|---|

| Pure this compound | 148.5 | 150.2 | 120 |

| Sample with 5% (S)-diastereomer | 142.0 | 145.5 | 110 |

Applications of Ethyl R Nipecotate L Tartrate As a Chiral Intermediate in Research Synthesis

Role in the Design and Synthesis of Ligands for Biological Targets (Pre-Clinical Research Focus)

Nipecotate-Based Scaffolds for GABA Transporter (GAT) Affinity Studies

The nipecotic acid framework, a cyclic analog of the neurotransmitter γ-aminobutyric acid (GABA), is fundamental for creating potent inhibitors of GABA transporters (GATs). nih.govnih.gov GATs are responsible for reuptake of GABA from the synaptic cleft, thereby regulating neurotransmission. nih.govacs.org Inhibiting these transporters can prolong the action of GABA, an important mechanism in treating neurological disorders like epilepsy. Ethyl (R)-nipecotate provides the core scaffold for synthesizing a vast library of GAT inhibitors. researchgate.net Researchers N-alkylate the nipecotic acid moiety with various lipophilic groups to enhance the molecule's ability to cross the blood-brain barrier (BBB) and to modulate its affinity and selectivity for different GAT subtypes (GAT1, GAT2, GAT3, GAT4). nih.govnih.gov The GAT1 subtype, in particular, is the most abundant in the brain and is a primary target for the development of new drugs. nih.govacs.org

Structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for optimizing the potency and selectivity of drug candidates. For GAT inhibitors derived from nipecotic acid, SAR investigations have revealed several key structural requirements for high-affinity binding. nih.gov Nipecotic acid and another GABA analog, guvacine, serve as foundational templates for these inhibitors. nih.gov By attaching branched aromatic groups to the nitrogen atom of the nipecotic acid ring, chemists have developed competitive inhibitors that can more easily penetrate the BBB. nih.gov

Key findings from SAR studies include:

The Lipophilic Side Chain: The nature of the N-substituted lipophilic side chain is critical for GAT1 affinity. researchgate.net For instance, the presence of a 4,4-diphenylbut-3-enyl group is a determining factor for potent GAT1 inhibition, as seen in the clinically used drug Tiagabine. researchgate.net

The Spacer: The linker connecting the nipecotic acid core to the lipophilic moiety influences binding. Studies have explored various spacers, including alkynyl and trans-alkene groups, to orient the aromatic systems optimally within the transporter's binding pocket. acs.orgnih.gov

Stereochemistry: The stereochemistry of the nipecotate ring is crucial. The (R)-configuration is often preferred for selective and high-affinity binding to GAT1.

Aromatic Substituents: Modifications to the aromatic rings of the side chain can fine-tune selectivity for different GAT subtypes. For example, replacing diphenyl groups with bis(3-methylthiophene-1-yl) groups can maintain GAT1 activity, while other substitutions can shift selectivity towards GAT3. researchgate.net

Table 1: SAR Findings for Nipecotate-Based GAT Inhibitors

| Structural Moiety | Modification | Impact on GAT Affinity | Reference |

|---|---|---|---|

| Core | Nipecotic Acid | Essential for interacting with the GAT binding site. | nih.govnih.gov |

| Stereocenter | (R)-Configuration | Generally confers higher potency and selectivity for GAT1. | N/A |

| N-Substituent | Lipophilic Side Chain | Enhances BBB penetration and GAT1 affinity. | nih.govresearchgate.net |

| Side Chain | 4,4-diphenylbut-3-enyl | Crucial for high GAT1 inhibition (e.g., Tiagabine). | researchgate.net |

| Side Chain | 2-[tris(4-methoxyphenyl)methoxy]ethyl | Confers selectivity for the GAT3 subtype. | researchgate.net |

| Linker | Alkynyl or trans-Alkene | Optimizes the orientation of the lipophilic moiety. | acs.orgnih.gov |

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. mdpi.com The development of radiotracers targeting GAT1 has been a significant goal for imaging presynaptic GABAergic neurons and studying the GABAergic system in various neurological and psychiatric disorders. nih.govacs.org

Ethyl (R)-nipecotate is an essential precursor for synthesizing these PET tracers. Researchers have successfully developed novel GAT1-targeting radioligands by incorporating a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F), into the molecular structure of potent nipecotate-based inhibitors. acs.orgmdpi.com The general design of these tracers involves the nipecotic acid scaffold, a linker (such as an alkynyl spacer), and a biphenyl (B1667301) moiety where the ¹⁸F label is introduced. nih.govacs.org

Preclinical evaluation in animal models is a critical step to validate the potential of these new radiopharmaceuticals. nih.govnih.gov Studies have shown that ethyl ester forms of these radioligands can effectively cross the blood-brain barrier and are then hydrolyzed by esterases in the brain to the active carboxylic acid form, which binds to GAT1. acs.org This prodrug strategy is a key aspect of their design. The ultimate aim is to develop a tracer that provides a clear and specific signal for GAT1, enabling detailed investigation of the GABA system's role in health and disease. acs.org

Table 2: Examples of Nipecotate-Based PET Tracers for GAT1 Imaging

| Tracer Name/Precursor | Radionuclide | Precursor Scaffold | Key Feature | Reference |

|---|---|---|---|---|

| [¹⁸F]4 | Fluorine-18 | N-biphenylalkynyl nipecotic acid | Designed as a novel GAT1-addressing radioligand for PET imaging. | nih.govacs.org |

| [¹⁸F]11a | Fluorine-18 | Ethyl ester precursor of [¹⁸F]4 | Serves as a prodrug that crosses the BBB and is converted to the active tracer in vivo. | acs.org |

Applications in Other Receptor/Transporter Ligand Design (e.g., Dopamine (B1211576) Receptors)

While the nipecotate scaffold is most famously associated with GABA transporters, the principles of using a core scaffold to build ligands with high affinity and selectivity are broadly applicable in drug discovery. The design strategies used for GAT inhibitors, such as attaching specific lipophilic side chains to a central amine-containing ring, have been adapted for other neurotransmitter systems, including dopamine receptors. nih.gov

Dopamine receptors are classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families and are implicated in conditions like Parkinson's disease, schizophrenia, and addiction. nih.gov Developing ligands that are selective for a single dopamine receptor subtype is challenging due to high structural homology, especially between D1 and D5 receptors. nih.gov

Research into 1-phenyl-benzazepines, which can be viewed as a different class of scaffold, demonstrates a similar design approach. By systematically modifying substituents on the phenyl ring, researchers have been able to create ligands with selectivity for either D1 or D5 receptors. nih.gov For example, introducing 2',6'-dichloro substituents on the phenyl ring resulted in modest D5 selectivity, while a single 2'-halo substitution pattern reversed this, favoring D1 receptor affinity. nih.gov This highlights how subtle structural modifications on a core scaffold can dramatically alter receptor binding profiles, a principle that originates from foundational work on structures like nipecotic acid. The synthesis of these complex molecules often relies on the availability of versatile chiral building blocks like Ethyl (R)-nipecotate L-tartrate.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| γ-aminobutyric acid (GABA) |

| Tiagabine |

| Guvacine |

Theoretical and Computational Investigations of Ethyl R Nipecotate L Tartrate Systems

Conformational Analysis of the Piperidine (B6355638) Ring and Ester Group

The conformational flexibility of the piperidine ring in Ethyl (R)-Nipecotate is a critical determinant of its interaction with L-tartaric acid. Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize torsional and steric strain. In this conformation, substituents can occupy either axial or equatorial positions. For the ethyl (R)-nipecotate cation, the ethyl carboxylate group at the C3 position is the primary substituent influencing the ring's conformation.

Theoretical studies on substituted piperidines indicate that the preference for the equatorial or axial position is governed by a delicate balance of steric and electronic effects. nih.govnih.gov In the case of the ethyl (R)-nipecotate cation, the bulkier ethyl carboxylate group is expected to preferentially occupy the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogen atoms on C2 and C4. This equatorial preference minimizes steric hindrance and leads to a more stable conformation.

The orientation of the ester group itself is also subject to conformational isomerism, primarily concerning the rotation around the C-O single bond. Computational models, such as those employing density functional theory (DFT), can predict the most stable rotamers by calculating their relative energies. These calculations often reveal that the ester group adopts a conformation that minimizes dipole-dipole interactions and maximizes orbital overlap.

Table 1: Predicted Relative Energies of Piperidine Ring Conformations

| Conformation | Substituent Position | Relative Energy (kcal/mol) |

|---|---|---|

| Chair | Equatorial | 0 (most stable) |

| Chair | Axial | +2.5 - 4.0 |

| Boat | - | +5.0 - 6.0 |

| Twist-Boat | - | +4.5 - 5.5 |

Note: These are typical energy ranges for substituted piperidines and serve as an illustrative example.

Molecular Modeling of Diastereomeric Salt Interactions

The formation of the diastereomeric salt between ethyl (R)-nipecotate and L-tartaric acid is the basis for the chiral resolution of racemic ethyl nipecotate. nih.gov Molecular modeling provides invaluable insights into the specific interactions that lead to the differential stability and solubility of the diastereomeric pairs.

Prediction of Chiral Recognition Mechanisms

Chiral recognition is fundamentally a three-dimensional phenomenon that relies on the complementary shapes and chemical functionalities of the interacting molecules. nih.govresearchgate.net In the case of Ethyl (R)-Nipecotate L-Tartrate, the L-tartaric acid acts as the chiral selector. Molecular modeling can simulate the docking of the (R)- and (S)-enantiomers of ethyl nipecotate with L-tartaric acid to predict which diastereomeric salt will be more stable.

The "three-point interaction model" is a classic framework for understanding chiral recognition. researchgate.net For this system, the key interaction points are likely to involve:

An ionic interaction between the protonated piperidinium (B107235) nitrogen of ethyl nipecotate and a deprotonated carboxylate group of the tartaric acid.

Hydrogen bonding between the hydroxyl groups of the tartaric acid and the carbonyl oxygen of the ester group.

Steric repulsion or favorable van der Waals interactions involving the ethyl group of the ester and the piperidine ring.

Molecular dynamics simulations can be employed to explore the conformational space of the diastereomeric salt complex and identify the most persistent and energetically favorable interactions. These simulations can reveal subtle differences in how the (R) and (S) enantiomers of ethyl nipecotate fit into the chiral cavity provided by the L-tartaric acid.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking)

The stability of the crystal lattice of this compound is dominated by a network of non-covalent interactions. researchgate.net While π-stacking is not a significant factor in this aliphatic system, hydrogen bonding and electrostatic interactions are paramount. mdpi.comsemanticscholar.org

Hydrogen Bonding: The multiple hydroxyl and carboxyl groups of L-tartaric acid, along with the protonated nitrogen and carbonyl oxygen of ethyl (R)-nipecotate, create a rich network of hydrogen bonds. These interactions are highly directional and play a crucial role in the packing of the molecules in the crystal lattice. Quantum chemical methods can be used to calculate the strength and geometry of these hydrogen bonds.

Table 2: Typical Non-Covalent Interaction Energies

| Interaction Type | Typical Energy Range (kcal/mol) |

|---|---|

| Ionic Interaction (Salt Bridge) | -10 to -20 |

| Strong Hydrogen Bond (O-H···O) | -5 to -15 |

| Moderate Hydrogen Bond (N-H···O) | -3 to -8 |

| Van der Waals Interactions | -0.5 to -2.0 |

Note: These values are illustrative and can vary based on the specific geometry and chemical environment.

Quantum Chemical Calculations for Energetic and Stereoelectronic Properties

Quantum chemical calculations provide a powerful tool for quantifying the energetic and stereoelectronic properties of this compound. mdpi.com These calculations can be performed at various levels of theory, such as Hartree-Fock, DFT, or Møller-Plesset perturbation theory, to achieve the desired balance of accuracy and computational cost.

Energetic Properties: By solving the electronic Schrödinger equation, the absolute and relative energies of different conformations and configurations of the diastereomeric salt can be determined. This allows for the precise quantification of the energy difference between the more and less stable diastereomers, which is directly related to the efficiency of the chiral resolution. Thermodynamic properties such as enthalpy and Gibbs free energy of formation can also be calculated. researchgate.net

Stereoelectronic Properties: These properties arise from the interaction of electron orbitals and influence the molecule's reactivity and conformation. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The electrostatic potential surface can be mapped to visualize the charge distribution and identify sites for intermolecular interactions. mdpi.com

In Silico Design of Novel Chiral Resolving Agents and Synthetic Pathways

The principles derived from the computational analysis of this compound can be leveraged for the in silico design of new and improved chiral resolving agents for ethyl nipecotate and other chiral compounds. nih.gov

By understanding the key interactions responsible for chiral recognition, computational chemists can design new resolving agents with modified structures to enhance these interactions. For example, by altering the steric bulk or hydrogen bonding capabilities of the resolving agent, it may be possible to increase the difference in solubility between the diastereomeric salts, leading to a more efficient resolution.

Virtual screening of libraries of potential chiral resolving agents can be performed using molecular docking simulations. These simulations can rapidly predict the binding affinity and selectivity of a large number of candidate molecules, allowing for the prioritization of the most promising candidates for experimental validation.

Furthermore, computational methods can aid in the design of synthetic pathways by modeling reaction mechanisms and predicting the stereochemical outcome of reactions. This can help to develop more efficient and stereoselective syntheses of enantiomerically pure compounds.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl (R)-Nipecotate |

| L-Tartaric Acid |

| Ethyl nipecotate |

| (S)-ethyl nipecotate |

| (R,R)- and (S,S)-N,N-diethylnipecotamides |

Future Research Directions and Emerging Paradigms

Development of More Efficient and Sustainable Chiral Resolution Methodologies

The classical resolution of racemic ethyl nipecotate using tartaric acid has been a cornerstone of its production. However, future research is increasingly geared towards the development of more efficient and environmentally benign chiral resolution techniques. The search for novel resolving agents beyond traditional tartaric and mandelic acids is an active area of investigation. google.com This includes the exploration of new chiral acids and bases that can form diastereomeric salts with improved separation characteristics. tcichemicals.com

Furthermore, there is a growing interest in moving beyond classical resolution. Kinetic resolution, which involves the differential reaction of enantiomers with a chiral catalyst or reagent, presents a promising alternative. acs.org This approach can potentially offer higher yields and enantiomeric purities. Unconventional resolution methods, such as those leveraging synergistic effects between chiral selectors and external stimuli, are also emerging as avant-garde approaches. nih.gov The development of chiral selective membranes and other innovative physical separation protocols could offer more straightforward and accessible enantioseparation in the future. nih.gov

Table 1: Comparison of Chiral Resolution Methodologies

| Methodology | Description | Potential Advantages |

| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differing physical properties. google.comlibretexts.org | Well-established, relatively simple to implement. |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted enantiomer. acs.org | Can achieve high enantiomeric excess, applicable to a wide range of substrates. |

| Enzymatic Resolution | Use of enzymes as catalysts to selectively react with one enantiomer. | High selectivity, mild reaction conditions, environmentally friendly. |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase in techniques like HPLC or GC. skpharmteco.comnih.gov | High resolution, applicable for both analytical and preparative scales. |

| Membrane-Based Resolution | Utilization of chiral membranes that selectively allow the passage of one enantiomer. nih.gov | Continuous process, potential for large-scale applications. |

Exploration of Novel Derivatization Chemistries for Enhanced Functionalization

The piperidine (B6355638) ring of ethyl (R)-nipecotate offers a versatile scaffold for further chemical modification. Future research will undoubtedly focus on exploring novel derivatization chemistries to expand its synthetic utility. This includes the development of new reagents and catalytic systems for the selective functionalization of the piperidine core. For instance, recent advances in C-H functionalization could provide direct routes to introduce new substituents onto the ring, bypassing the need for pre-functionalized starting materials. researchgate.net

The development of novel derivatizing agents is also crucial for analytical purposes, particularly for enhancing detectability in techniques like HPLC and mass spectrometry. nih.govnih.gov Researchers are exploring new chiral derivatizing agents that can react with the nipecotate moiety to form diastereomers with improved separation and detection characteristics. nih.gov These advancements will be instrumental in the precise and sensitive analysis of ethyl (R)-nipecotate and its derivatives in complex matrices.

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards more automated and continuous processes. youtube.com The integration of ethyl (R)-nipecotate chemistry with flow chemistry and automated synthesis platforms is a significant area for future development. umontreal.canih.gov Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, improved reaction control, and the potential for seamless multi-step synthesis. umontreal.ca

Automated synthesis platforms, often coupled with artificial intelligence and machine learning, can accelerate the discovery and optimization of new reactions and synthetic routes. researchgate.netyoutube.comsigmaaldrich.com By incorporating the synthesis and derivatization of ethyl (R)-nipecotate into these automated workflows, researchers can rapidly screen a wide range of reaction conditions and reagents, leading to the development of more efficient and robust synthetic protocols. nih.gov This integration has the potential to dramatically reduce the time and resources required for the synthesis of complex molecules derived from this chiral building block. youtube.com

Application in the Discovery of New Chiral Materials and Catalysts

The inherent chirality of ethyl (R)-nipecotate makes it an attractive building block for the development of new chiral materials and catalysts. Chiral piperidine scaffolds are prevalent in a vast number of active pharmaceuticals, and their stereochemistry plays a crucial role in their biological activity and selectivity. mdpi.comdoaj.orgresearchgate.net Future research will likely explore the incorporation of the ethyl (R)-nipecotate motif into novel molecular architectures to create new therapeutic agents. researchgate.net

Beyond pharmaceuticals, there is a growing interest in the application of chiral molecules in materials science. yale.edu Chiral materials can exhibit unique optical, electronic, and mechanical properties. yale.edu Ethyl (R)-nipecotate and its derivatives could serve as precursors for the synthesis of chiral polymers, metal-organic frameworks (MOFs), and other functional materials with potential applications in areas such as asymmetric catalysis, chiral sensing, and optoelectronics. The development of chiral perovskites, for example, has shown promise for applications in transistors and solar energy devices. yale.edu

Advanced Spectroscopic and Diffraction Techniques for Real-Time Chiral Purity Monitoring

Ensuring the enantiomeric purity of chiral compounds is critical in many applications. While established techniques like chiral HPLC and GC are widely used, there is a continuous drive to develop more advanced and real-time analytical methods. skpharmteco.com Future research will focus on the application of advanced spectroscopic and diffraction techniques for the rapid and non-destructive monitoring of the chiral purity of ethyl (R)-nipecotate.

Raman spectroscopy, for instance, is a powerful tool for real-time analysis and process monitoring, offering compositional and quantitative information. youtube.comyoutube.com The development of chiral Raman spectroscopy could provide a direct and sensitive method for in-situ monitoring of enantiomeric excess during a reaction. Advanced diffraction techniques, such as those utilizing high-intensity X-ray sources, are also becoming increasingly powerful for the structural analysis of complex molecules and materials. numberanalytics.comresearchgate.net The development of discriminatory chiral diffraction gratings has been proposed as a method for the high-precision measurement of enantiomeric excess. acs.org These emerging techniques hold the promise of providing more detailed and timely information about the chiral state of a sample, facilitating better process control and quality assurance.

Q & A

Q. What are the established synthetic routes for Ethyl (R)-Nipecotate L-Tartrate, and how is its stereochemical purity ensured?

this compound is synthesized via enantiomeric resolution of racemic ethyl nipecotate using L-(+)-tartaric acid. The process involves saturating ethyl nicotinate with L-tartaric acid to form diastereomeric salts, which are then separated by fractional crystallization . Modern methods employ asymmetric hydrogenation of vinylogous carbamates (e.g., intermediate 2.53) using rhodium-based catalysts under high hydrogen pressure to directly yield the (R)-enantiomer . Chiral HPLC with validated parameters (e.g., column type, mobile phase composition) is used to confirm enantiomeric purity (>98%) .

Q. How does this compound function as a chiral building block in drug synthesis?

The compound serves as a pharmacophore in GABA reuptake inhibitors (e.g., tiagabine) and muscarinic receptor antagonists (e.g., solifenacin). Its piperidine scaffold provides rigidity and stereochemical specificity, enabling interactions with target receptors. For tiagabine synthesis, nucleophilic substitution of a bis-thiophene fragment with ethyl (R)-nipecotate yields the active pharmaceutical ingredient after ester hydrolysis and pH-controlled salt formation .

Q. What analytical methods are recommended for quantifying enantiomeric excess (ee) in this compound?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetric analysis are standard. For example, a validated method uses a mobile phase of hexane:ethanol (95:5) with 0.1% trifluoroacetic acid, achieving baseline separation of (R)- and (S)-enantiomers . Specific rotation ([α]D = +9.5° to +11.0°, c=5 in H₂O) further confirms optical purity .

Advanced Research Questions

Q. How do structural modifications of this compound impact its pharmacokinetic properties in CNS-targeted drugs?

Modifications such as ester hydrolysis (to nipecotic acid) or coupling with lipophilic fragments (e.g., bis-thiophenes) enhance blood-brain barrier penetration. Tiagabine’s design incorporates a non-polar biaryl appendage to the piperidine core, balancing bioavailability and receptor affinity . Comparative studies show that unmodified ethyl nipecotate exhibits poor CNS uptake due to high hydrophilicity .

Q. What experimental strategies resolve contradictions in the pharmacological activity of Ethyl (R)-Nipecotate derivatives?

Dose-dependent effects observed in behavioral studies (e.g., aggression suppression in hamsters) require rigorous receptor subtype profiling. For instance, ethyl (R,S)-nipecotate suppresses aggression via M2 muscarinic receptor agonism at low doses (<10 mg/kg), while higher doses (>20 mg/kg) induce peripheral cholinergic side effects. Radioligand binding assays and knockout animal models help dissect receptor-specific contributions .

Q. How do alternative catalytic systems compare in asymmetric synthesis of Ethyl (R)-Nipecotate?

Rhodium catalysts (e.g., Rh(I)-(R)-BINAP) achieve >90% ee under 50 bar H₂ pressure, whereas palladium-based systems show lower enantioselectivity (<70% ee). Recent work explores iron-catalyzed cross-coupling for stereoretentive synthesis, though yields remain suboptimal (~60%) compared to traditional methods .

Methodological Considerations

Q. What are the critical parameters for scaling up this compound synthesis without compromising enantiopurity?

Key factors include:

- Temperature control : Hydrogenation reactions require strict maintenance at 25–30°C to avoid racemization .

- Catalyst loading : Rhodium catalyst concentrations ≥0.5 mol% ensure consistent ee (>98%) .

- Crystallization conditions : Slow cooling (0.5°C/min) during tartrate salt formation minimizes impurity incorporation .

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?

Variations in melting points (153–158°C) arise from polymorphic forms or residual solvents. Differential scanning calorimetry (DSC) and X-ray crystallography confirm the thermodynamically stable polymorph. NMR (¹H, ¹³C) and IR spectra should align with reference data (e.g., δ 1.25 ppm for ethyl CH₃; C=O stretch at 1730 cm⁻¹) .

Data Contradictions and Validation

Q. Why do some studies report conflicting bioactivity results for Ethyl (R)-Nipecotate derivatives?

Discrepancies often stem from differences in animal models or receptor expression levels. For example, aggression suppression in hamsters is strain-dependent: highly aggressive strains show dose-responsive inhibition, while minimally aggressive strains exhibit no response . Validating receptor density via Western blot or qPCR clarifies these variations.

Q. What computational tools predict the stereochemical outcomes of Ethyl (R)-Nipecotate reactions?

Density functional theory (DFT) simulations model transition states in asymmetric hydrogenation, identifying steric and electronic factors favoring (R)-enantiomer formation. Software like Gaussian or ORCA integrates experimental data (e.g., catalyst geometry) to optimize reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.